Ethyl 2-chloro-3-iodoisonicotinate
Overview
Description
Ethyl 2-chloro-3-iodoisonicotinate is an organic compound that belongs to the class of halogenated pyridines. It is characterized by the presence of both chlorine and iodine atoms attached to the pyridine ring, along with an ethyl ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-iodoisonicotinate typically involves the halogenation of isonicotinic acid derivatives. One common method includes the chlorination of ethyl isonicotinate followed by iodination. The reaction conditions often require the use of halogenating agents such as thionyl chloride for chlorination and iodine monochloride for iodination. The reactions are usually carried out under controlled temperatures to ensure selective halogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-3-iodoisonicotinate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Ethyl 2-chloro-3-iodoisonicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-3-iodoisonicotinate involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can form halogen bonds with biological molecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloroisonicotinate: Lacks the iodine atom, making it less reactive in certain halogenation reactions.
Ethyl 3-iodoisonicotinate: Lacks the chlorine atom, affecting its reactivity and biological activity.
Methyl 2-chloro-3-iodoisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester, influencing its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct reactivity and potential biological activities. This dual halogenation allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
ethyl 2-chloro-3-iodopyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZMEOYKHZSCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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